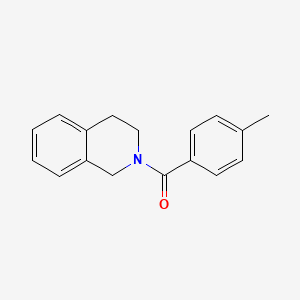![molecular formula C19H14BrN3O5 B11540135 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11540135.png)
4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of 5-bromopyridine-3-boronic acid: This can be achieved through the bromination of pyridine followed by borylation.
Coupling reactions: The 5-bromopyridine-3-boronic acid is then coupled with other aromatic compounds using Suzuki-Miyaura coupling reactions.
Formylation and methoxylation: The resulting intermediate undergoes formylation and methoxylation to introduce the formamido and methoxy groups.
Final esterification: The final step involves esterification with furan-2-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine moiety and is used in similar coupling reactions.
2-Methoxyphenylboronic acid: Contains the methoxyphenyl group and is used in related synthetic applications.
Furan-2-carboxylic acid: The furan ring is a common feature in many related compounds.
Uniqueness
4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C19H14BrN3O5 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H14BrN3O5/c1-26-17-7-12(4-5-15(17)28-19(25)16-3-2-6-27-16)9-22-23-18(24)13-8-14(20)11-21-10-13/h2-11H,1H3,(H,23,24)/b22-9+ |
InChI Key |
FCTHXSVYRYXBKU-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Oxybis(benzene-4,1-diyloxy)]bis(3,4-dimethylbenzene)](/img/structure/B11540054.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B11540060.png)
![2-({(E)-[3,5-diiodo-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540066.png)

![ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11540115.png)
![4-[(E)-[(2-{N'-[(E)-[4-(3,5-Dinitrobenzoyloxy)phenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11540119.png)
![5-[(3,5-Diiodo-4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11540120.png)
![(3E)-3-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11540126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11540128.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11540150.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)
![ethyl 4-[(4Z)-4-[(3-methylphenyl)imino]-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-1-yl]benzoate](/img/structure/B11540160.png)
